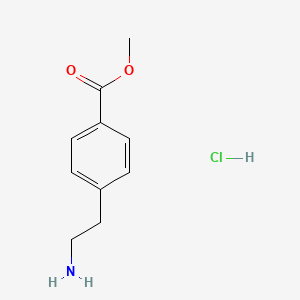

Methyl 4-(2-aminoethyl)benzoate hydrochloride

描述

Chemical Identity and Nomenclature

This compound possesses a clearly defined chemical identity established through multiple nomenclature systems and analytical characterization methods. The compound is officially registered with the Chemical Abstracts Service under the registry number 56161-89-8, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the structural components and their connectivity within the molecule.

The molecular formula C10H14ClNO2 accurately represents the atomic composition, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been determined through computational methods to be 215.67 grams per mole according to PubChem databases, though slight variations between 215.677 and 216.67 grams per mole have been reported across different sources, likely reflecting differences in computational precision and measurement conditions.

Alternative nomenclature systems provide additional descriptive names for this compound, including "4-(2-aminoethyl)benzoic acid methyl ester hydrochloride" and "benzoic acid, 4-(2-aminoethyl)-, methyl ester, hydrochloride". These systematic names emphasize the compound's derivation from benzoic acid through esterification and subsequent salt formation with hydrochloric acid. The European Community number 832-007-7 provides regulatory identification within European chemical databases.

Table 1: Chemical Identification Parameters

The structural representation through Simplified Molecular Input Line Entry System notation provides a standardized method for computational handling of the molecular structure. The International Chemical Identifier key serves as a unique digital fingerprint, enabling precise identification across chemical databases and ensuring consistency in chemical information systems.

Historical Development and Discovery

The historical development of this compound reflects the broader evolution of aromatic amine chemistry and ester synthesis methodologies that emerged throughout the twentieth century. While specific discovery dates for this particular compound are not extensively documented in the available literature, the foundational chemistry underlying its synthesis can be traced to established principles of benzoic acid derivatization and aminoethyl substitution patterns that have been known since the early 1900s.

The parent compound, methyl 4-(2-aminoethyl)benzoate, was first synthesized and characterized as part of systematic investigations into para-substituted benzoate derivatives. These early synthetic efforts were motivated by the recognition that aminoethyl substituents could significantly modify the physical and chemical properties of aromatic esters, potentially leading to compounds with enhanced biological activity or improved synthetic utility.

The development of hydrochloride salt formation techniques represented a crucial advancement in the practical handling and application of amino-containing organic compounds. The conversion of the free base form to the hydrochloride salt addresses fundamental challenges related to compound stability, solubility, and crystallization behavior. Historical records from chemical suppliers indicate that standardized synthetic protocols for this compound were established by the early 2000s, with initial database entries appearing in PubChem in 2007.

The compound's emergence in commercial chemical catalogs during the 2000s reflects the growing recognition of its value as a synthetic intermediate and research tool. Multiple chemical suppliers began offering this compound with specified purity grades, indicating the development of reliable synthetic methodologies and quality control procedures. The establishment of standardized analytical methods, including High Performance Liquid Chromatography protocols achieving greater than 98% purity determination, represents a significant milestone in the compound's development trajectory.

Contemporary synthetic approaches to this compound typically involve multi-step procedures beginning with 4-formylbenzoate precursors or direct aminoethylation of methyl 4-carboxybenzoate derivatives. These modern synthetic routes reflect decades of optimization in aromatic substitution chemistry and ester formation methodologies.

Structural Relationship to Aromatic Amine Derivatives

This compound occupies a distinctive position within the broader family of aromatic amine derivatives, characterized by specific structural features that distinguish it from related compounds while maintaining fundamental similarities in core chemical architecture. The compound's structural framework combines a para-substituted benzene ring with both ester and aminoethyl functionalities, creating a molecular topology that enables diverse chemical reactivity patterns.

The relationship to simpler aromatic amine derivatives becomes apparent through systematic structural comparison. Methyl 4-aminobenzoate, a structurally related compound with Chemical Abstracts Service registry number 619-45-4, represents the direct analog lacking the ethyl linker between the benzene ring and amino group. This structural difference significantly impacts the compound's conformational flexibility and potential for intramolecular interactions, with the ethyl spacer providing additional rotational degrees of freedom and altered electronic properties.

Table 2: Structural Comparison with Related Aromatic Amine Derivatives

| Compound | Molecular Formula | Key Structural Difference | Chemical Abstracts Service Number |

|---|---|---|---|

| This compound | C10H14ClNO2 | Aminoethyl substituent with hydrochloride salt | 56161-89-8 |

| Methyl 4-aminobenzoate | C8H9NO2 | Direct amino substitution | 619-45-4 |

| Methyl 4-(2-aminoacetamido)benzoate hydrochloride | C10H13ClN2O3 | Aminoacetamido linkage | 45918049 |

The electronic properties of this compound are significantly influenced by the extended conjugation system and the electron-donating nature of the aminoethyl substituent. Unlike compounds with direct amino substitution on the benzene ring, the ethyl spacer in this molecule provides electronic insulation while maintaining the potential for hydrogen bonding and electrostatic interactions through the terminal amino group.

Conformational analysis reveals that the flexible ethyl chain connecting the benzene ring to the amino group enables multiple energetically accessible conformations. This conformational flexibility contrasts sharply with rigid aromatic amine derivatives and contributes to the compound's versatility in chemical synthesis applications. The ability to adopt various spatial arrangements allows the molecule to participate in diverse reaction mechanisms and interact with different types of chemical partners.

The hydrochloride salt formation represents another crucial structural relationship within the aromatic amine derivative family. The protonation of the amino group creates a positively charged center that significantly alters the compound's solubility profile, crystallization behavior, and chemical reactivity compared to the neutral free base form. This ionic character places the compound within the broader category of amino acid and amine salt derivatives, sharing common properties with other protonated amine systems while retaining the unique characteristics imparted by the benzoate ester framework.

属性

IUPAC Name |

methyl 4-(2-aminoethyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBVWCPWTPZFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517514 | |

| Record name | Methyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56161-89-8 | |

| Record name | Methyl 4-(2-aminoethyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2-aminoethyl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 4-(2-aminoethyl)benzoate hydrochloride can be synthesized through an esterification reaction. One common method involves the reaction of 4-(2-aminoethyl)benzoic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This reaction typically occurs at room temperature and yields the desired ester hydrochloride in good to excellent yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

Methyl 4-(2-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted aminoethyl benzoate derivatives.

科学研究应用

Pharmaceutical Development

Role as an Intermediate

Methyl 4-(2-aminoethyl)benzoate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are particularly significant in developing drugs targeting neurological disorders, enhancing drug specificity and efficacy. The compound's structural properties allow for modifications that can lead to improved therapeutic agents.

Case Study: Local Anesthetics

Research has shown that compounds derived from methyl 4-(2-aminoethyl)benzoate exhibit local anesthetic properties. In a study evaluating various benzoate compounds, several derivatives demonstrated effective anesthetic activity comparable to known anesthetics like tetracaine and pramocaine, with low toxicity profiles .

Biochemical Research

Enzyme Inhibition and Receptor Binding Studies

This compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding mechanisms. Its ability to interact with biological targets makes it valuable for understanding cellular processes and identifying potential therapeutic targets.

Example of Use

In studies focusing on anti-mycobacterial activity, this compound was tested against various bacterial strains, revealing its potential as a scaffold for developing new antibacterial agents .

Cosmetic Formulations

Moisturizing and Anti-inflammatory Properties

this compound is incorporated into cosmetic formulations due to its moisturizing and anti-inflammatory properties. Its application in skin care products caters to the growing demand for effective and safe cosmetic ingredients.

Analytical Chemistry

Standard in Chromatographic Techniques

In analytical chemistry, this compound is employed as a standard in chromatographic techniques. It aids in the quantification of related compounds in complex mixtures, ensuring accurate analytical results.

| Application Area | Key Features/Benefits |

|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs; enhances drug efficacy |

| Biochemical Research | Investigates enzyme inhibition; potential therapeutic targets |

| Cosmetic Formulations | Moisturizing; anti-inflammatory properties |

| Analytical Chemistry | Standard for chromatographic techniques; accurate quantification |

Material Science

Development of Polymeric Materials

this compound is also explored in material science for its role in developing polymeric materials. These advancements contribute to innovations in drug delivery systems and smart materials, showcasing the compound's versatility beyond traditional applications.

作用机制

The mechanism of action of methyl 4-(2-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. This compound may also participate in biochemical pathways, influencing cellular processes and functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in HDAC Inhibition

II-5b , II-5c , and II-5d ():

These compounds share the methyl benzoate core but feature tetrazolyl-alkylamino substituents.

- II-5b : Contains a benzyl-tetrazolylmethyl group. Melting point: 155–160°C; synthesized via microwave-assisted reactions.

- II-5c : Cyclohexyl-tetrazolylmethyl substituent. Melting point: 188–192°C; purified via column chromatography.

- II-5d : Combines phenyl and cyclohexyl-tetrazolyl groups. Synthesized using benzaldehyde and cyclohexyl isonitrile.

Key Differences :

- Bioactivity: These compounds exhibit isoform-selective histone deacetylase (HDAC) inhibition, targeting cancer cells. Their bulky substituents enhance selectivity compared to the simpler aminoethyl group in the main compound .

- Synthesis: Microwave irradiation and multi-step purification are required, unlike the straightforward Fischer esterification used for Methyl 4-(2-aminoethyl)benzoate hydrochloride .

Derivatives with Varied Substituents

Methyl 4-(aminomethyl)benzoate hydrochloride ():

- Structure: Features a shorter aminomethyl chain (vs. aminoethyl) at the para position.

- Applications : Used as a building block in peptide synthesis and enzyme inhibition studies.

- Synthesis: Similar to the main compound but starts with 4-(aminomethyl)benzoic acid.

4-(Aminomethyl)-2-methylbenzoic acid hydrochloride ():

- Structure: Adds a methyl group ortho to the aminomethyl substituent.

- Applications : Versatile in pharmaceuticals (e.g., kinase inhibitors) and material science (e.g., polymer crosslinkers).

- Physicochemical Properties : Higher melting point (decomposes above 200°C) due to increased steric hindrance .

Piperidine/Azetidine-Containing Analogues

Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride ():

- Structure : Incorporates a piperidine-ethoxy chain.

- Applications : Investigated for CNS-targeted drug delivery due to piperidine’s blood-brain barrier permeability.

Methyl 4-(azetidin-3-yl)benzoate hydrochloride ():

- Structure: Substitutes aminoethyl with a 3-azetidinyl group.

- Synthesis : Requires specialized reagents (e.g., azetidine derivatives), increasing complexity.

Key Differences :

- Pharmacokinetics: Piperidine/azetidine groups enhance lipophilicity, improving membrane permeability compared to the polar aminoethyl group .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Structural Impact on Bioactivity: Bulky substituents (e.g., tetrazolyl groups) enhance HDAC isoform selectivity, while smaller groups (e.g., aminoethyl) favor receptor-binding studies .

- Synthetic Efficiency : Fischer esterification (main compound) offers higher yields (>98%) compared to multi-step protocols for tetrazolyl derivatives (70–84%) .

- Safety Profiles: Compounds like Methyl 4-(aminomethyl)benzoate HCl require stringent handling (e.g., eye/skin protection) due to irritant properties .

生物活性

Methyl 4-(2-aminoethyl)benzoate hydrochloride is a compound with significant biological activity, primarily studied for its potential therapeutic applications and interactions with various biological systems. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the following chemical formula:

- Molecular Formula : CHClNO

- CAS Number : 1046758-68-2

The compound features an aminoethyl side chain that can participate in hydrogen bonding and electrostatic interactions, enhancing its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aminoethyl group facilitates these interactions, which can lead to various biochemical effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Protein-Ligand Binding : It plays a role in enzyme-substrate interactions, influencing the activity of target proteins .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have been explored for their ability to inhibit bacterial growth. For example, compounds similar in structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Research indicates that it exhibits selective cytotoxicity, which could be beneficial for developing targeted cancer therapies. For instance, one study reported an IC value indicating significant inhibition of cell proliferation in hepatocellular carcinoma cells .

Data Table: Biological Activities Overview

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focused on derivatives of this compound found that they effectively inhibited bacterial strains resistant to conventional antibiotics. This highlights the compound's potential as a lead in antibiotic development .

- Cytotoxic Mechanisms : Research on the cytotoxic effects revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways. This finding suggests its utility in cancer treatment strategies .

- Enzyme Interaction Studies : Investigations into enzyme interactions showed that the compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 4-(2-aminoethyl)benzoate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via reductive amination or multicomponent reactions. For example, in multicomponent syntheses, Methyl 4-(aminomethyl)benzoate hydrochloride reacts with aldehydes (e.g., benzaldehyde) and isonitriles under microwave irradiation or prolonged stirring (3–5 days) to form tetrazole derivatives . Key variables include solvent choice (dry MeOH or EtOAc), temperature (microwave vs. ambient), and stoichiometry of reagents like trimethylsilyl azide. Yield optimization requires balancing reaction time and purification steps (e.g., EtOAc/petrol recrystallization) .

Q. How is the purity of this compound typically assessed, and what thresholds are acceptable for research use?

- Methodological Answer : Purity is evaluated via HPLC (>98% is standard) or NMR spectroscopy to detect residual solvents or byproducts. For instance, and highlight 95% purity as a common benchmark, with impurities often arising from incomplete amination or esterification steps. Researchers should validate purity using orthogonal methods (e.g., LC-MS for mass confirmation) .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons (6.8–7.9 ppm), methyl ester (~3.8 ppm), and aminoethyl protons (2.8–3.5 ppm).

- FT-IR : Ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ammonium (N–H stretch at 2500–3000 cm⁻¹).

- Mass Spec : Molecular ion peak at m/z 213.6 (free base) or 250.1 (HCl salt) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoate ring) impact the reactivity of this compound in multicomponent reactions?

- Methodological Answer : Substituents like methoxy or trifluoromethyl groups alter electron density, affecting nucleophilic reactivity. For example, electron-withdrawing groups (e.g., –CF₃) reduce amination efficiency but enhance stability in acidic conditions, as seen in analogs like Methyl 3-(2-aminoethoxy)benzoate hydrochloride . Computational tools (DFT calculations) can predict regioselectivity in such reactions .

Q. What experimental strategies resolve contradictions in reaction yields when using microwave vs. ambient synthesis conditions?

- Methodological Answer : Discrepancies arise from kinetic vs. thermodynamic control. Microwave irradiation accelerates reactions (e.g., 30-minute completion for 5e ) but may favor side products. Ambient conditions (e.g., 3-day synthesis for 5f ) allow equilibration. Researchers should compare time-course studies and characterize intermediates via in-situ IR or LC-MS to identify optimal pathways .

Q. How does the hydrochloride moiety influence solubility and stability in aqueous vs. organic matrices?

- Methodological Answer : The HCl salt enhances aqueous solubility (critical for biological assays) but may degrade in humid environments. Stability studies (TGA/DSC) show decomposition >150°C. For organic phases, free-base conversion using NaHCO₃ is recommended. Comparative solubility data for analogs (e.g., Methyl 4-aminobutyrate hydrochloride) indicate pH-dependent behavior .

Q. What role does this compound play in structure-activity relationship (SAR) studies for neurological targets?

- Methodological Answer : As a benzodiazepine precursor (e.g., in ), its aminoethyl group enables functionalization for binding GABA receptors. SAR studies require coupling with fluorophores (e.g., dansyl chloride) to track binding affinity via fluorescence polarization .

Q. How can researchers validate the absence of genotoxic impurities in scaled-up syntheses?

- Methodological Answer : Follow ICH M7 guidelines using Ames tests or Comet assays. For example, residual azides (from trimethylsilyl azide in ) must be quantified via GC-MS below 1 ppm. Orthogonal purification (e.g., activated charcoal filtration) reduces such impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。